molecular formula C7H16<br>CH3CH(CH3)(CH2)3CH3<br>C7H16 B165397 2-Methylhexane CAS No. 591-76-4

2-Methylhexane

Cat. No.: B165397
CAS No.: 591-76-4
M. Wt: 100.2 g/mol
InChI Key: GXDHCNNESPLIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylhexane, also known as isoheptane or ethylisobutylmethane, is an isomer of heptane. It is a colorless, odorless liquid with the chemical formula C7H16. Structurally, it is a hexane molecule with a methyl group attached to its second carbon atom. This compound is commonly found as an impurity in commercially available heptane products but is often used as a solvent due to its similar physical and chemical properties to n-heptane .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylhexane can be synthesized through various methods, including the catalytic hydrogenation of 2-methylhexene. This process involves the addition of hydrogen to 2-methylhexene in the presence of a catalyst such as palladium or platinum under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often separated from heptane through distillation and refining processes. These methods exploit the slight differences in boiling points between this compound and n-heptane to achieve separation .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalysts

    Substitution: Bromine (Br2), ultraviolet light (UV)

Major Products Formed:

    Oxidation: Alcohols, aldehydes, carboxylic acids

    Reduction: Alkanes

    Substitution: Halogenated alkanes

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methylhexane primarily involves its role as a solvent and its participation in chemical reactions. As a solvent, it facilitates the dissolution of various substances, enabling chemical reactions to occur more efficiently. In oxidation reactions, this compound is converted into alcohols, aldehydes, or carboxylic acids through the addition of oxygen atoms. In substitution reactions, the presence of ultraviolet light and halogens leads to the replacement of hydrogen atoms with halogen atoms .

Comparison with Similar Compounds

  • 2-Methylpentane
  • 3-Methylpentane
  • 3-Ethylpentane
  • 3-Methylhexane
  • 2-Methylheptane
  • 3-Methylheptane

Properties

IUPAC Name

2-methylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16/c1-4-5-6-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDHCNNESPLIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Record name ISOHEPTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052256
Record name 2-Methylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name Hexane, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylhexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14618
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ISOHEPTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

90 °C
Record name ISOHEPTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

-18 °C c.c.
Record name ISOHEPTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water: none
Record name ISOHEPTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Relative density (water = 1): 0.68
Record name ISOHEPTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 3.4
Record name ISOHEPTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

66.0 [mmHg], Vapor pressure, kPa at 14.9 °C: 5.3
Record name 2-Methylhexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14618
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ISOHEPTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

CAS No.

591-76-4, 31394-54-4
Record name 2-Methylhexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031394544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYLHEXANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoheptane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexane, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoheptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-methylhexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLHEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI4679P2SP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ISOHEPTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-118 °C
Record name ISOHEPTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylhexane
Reactant of Route 2
2-Methylhexane
Reactant of Route 3
2-Methylhexane
Reactant of Route 4
2-Methylhexane
Reactant of Route 5
Reactant of Route 5
2-Methylhexane
Reactant of Route 6
Reactant of Route 6
2-Methylhexane
Customer
Q & A

Q1: What is the molecular formula and weight of 2-methylhexane?

A1: this compound has a molecular formula of C₇H₁₆ and a molecular weight of 100.20 g/mol.

Q2: Are there spectroscopic methods to identify different conformations of this compound?

A2: Yes, infrared spectroscopy combined with normal coordinate calculations has been used to identify three distinct conformations of this compound. []

Q3: Can you elaborate on the catalytic cycles involved in the cracking of this compound over USHY zeolites?

A4: Three primary catalytic cycles dominate this compound cracking: * Initiation/desorption cycle: Involves the activation of this compound on Bronsted acid sites, leading to the formation of carbenium ions and subsequent desorption of olefins. * Initiation/β-scission cycle: Similar to the above, but the formed carbenium ions undergo β-scission, producing smaller olefins and paraffins. * Hydride ion transfer/β-scission cycle: Carbenium ions abstract hydride ions from gas phase this compound, followed by β-scission of the resulting ions. []

Q4: How does steam deactivation affect the catalytic activity and selectivity of Y zeolites in this compound cracking?

A5: Steam treatment reduces both the number and strength of acid sites on Y zeolites. This leads to a decrease in the turnover frequency of all surface processes and an overall reduction in site time yield. While the fundamental chemistry remains unchanged, this altered acidity affects selectivity by influencing the relative rates of different catalytic cycles. Notably, olefin selectivity increases due to the favored production of olefins within specific cycles. []

Q5: What is the significance of accessible pockets in zeolite structures for C7 hydrocarbon diffusion, using this compound as an example?

A6: The presence of accessible pockets, as seen in the ITQ-2 zeolite, significantly influences the diffusion of C7 hydrocarbons like this compound. While this compound exhibits restricted movement within the sinusoidal channels of MCM-22, it readily penetrates the chalice-like pores formed by open supercages in ITQ-2. This difference in diffusion behavior highlights the importance of zeolite structure in controlling hydrocarbon mobility and, consequently, reactivity. []

Q6: How is computational chemistry employed to study this compound?

A8: Computational methods provide valuable insights into this compound's behavior. For example: * Monte Carlo simulations: Used to investigate the self- and transport diffusivities of this compound within silicalite, revealing the anisotropy of the self-diffusivity tensor and its dependence on loading. [] * Molecular Dynamics: Employed to study the diffusion of this compound in various zeolites (e.g., ITQ-2, MCM-22, ITQ-1), providing insights into the influence of zeolite structure on hydrocarbon mobility and reactivity. [, ] * Density Functional Theory (DFT): Used to calculate thermodynamic properties of this compound and its radicals, including enthalpies of formation, bond dissociation energies, entropies, and heat capacities. These calculations are crucial for understanding reaction mechanisms and kinetics. [, ]

Q7: Can you elaborate on the use of the anisotropic united atoms (AUA) potential in simulating this compound?

A9: The AUA potential, specifically the AUA4 model, has been successfully employed to simulate various properties of this compound and other branched alkanes. This model accurately predicts equilibrium properties like vapor pressure, enthalpy of vaporization, and liquid density. By optimizing potential parameters for the CH group based on isobutane data, while keeping the CH3 parameters from the AUA4 model, the AUA potential demonstrates good transferability to branched alkanes. This allows for the simulation of larger branched alkanes and the accurate representation of subtle differences between isomers, such as the heptane isomers. [, ]

Q8: Is this compound biodegradable under methanogenic conditions?

A10: Yes, research shows that this compound can be biodegraded under methanogenic conditions, but its degradation is often slow and can be isomer-specific. [, ] In some cases, the presence of other iso-alkanes as co-substrates seems to be necessary for this compound degradation, suggesting potential co-metabolism. []

Q9: What microorganisms are involved in the methanogenic degradation of this compound?

A11: Studies have identified a novel member of the Peptococcaceae family (order Clostridiales) as a key player in the methanogenic degradation of this compound. This bacterium is believed to activate this compound by adding it to fumarate. Archaea belonging to the genera Methanoregula and Methanosaeta are often associated with the degradation process, contributing to methane production. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.